(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate
CAS No.: 1206524-81-3
Cat. No.: VC8458540
Molecular Formula: C30H39ClN4O7
Molecular Weight: 603.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206524-81-3 |
---|---|
Molecular Formula | C30H39ClN4O7 |
Molecular Weight | 603.1 g/mol |
IUPAC Name | methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxy-1-[(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-enylcyclopropyl]oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C30H39ClN4O7/c1-7-8-9-10-17-13-23(17)42-29(38)34-24(30(2,3)4)27(36)35-16-19(15-22(35)28(37)40-6)41-26-25(31)32-20-12-11-18(39-5)14-21(20)33-26/h7,11-12,14,17,19,22-24H,1,8-10,13,15-16H2,2-6H3,(H,34,38)/t17-,19-,22+,23-,24-/m1/s1 |
Standard InChI Key | MPVWHHNFEXCUQC-PCRSXPRCSA-N |
Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)O[C@@H]4C[C@H]4CCCC=C |
SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C |
Canonical SMILES | CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C |
Introduction
Chemical Structure and Stereochemical Configuration
Core Molecular Framework
The compound’s structure integrates three primary components:
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Quinoxaline moiety: A bicyclic aromatic system substituted with chlorine at position 3 and methoxy at position 7 .
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Pyrrolidine carboxylate: A five-membered nitrogen-containing ring with ester and amide functionalities at positions 2 and 4, respectively .
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Cyclopropane side chain: A strained cyclopropane ring linked to a pent-4-en-1-yl group and a carbamate moiety .
The stereochemical configuration is critical for biological activity:
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Pyrrolidine ring: The (2S,4R) configuration ensures proper spatial orientation for binding interactions .
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Cyclopropane: The (1R,2R) configuration stabilizes the carbamate linkage through stereoelectronic effects .
Stereochemical Analysis
The molecule contains four chiral centers:
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C2 of pyrrolidine: S-configuration.
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C4 of pyrrolidine: R-configuration.
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C1 of cyclopropane: R-configuration.
These centers were confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) studies in related compounds .
Synthesis and Manufacturing
Key Synthetic Steps
The synthesis involves multi-step enantioselective reactions:
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Quinoxaline formation: Condensation of o-phenylenediamine derivatives with chloroacetic acid derivatives under acidic conditions .
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Pyrrolidine functionalization: Stereospecific Mitsunobu reaction to install the (2S,4R) configuration .
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Cyclopropane introduction: Simmons-Smith reaction using a zinc-copper couple to generate the (1R,2R)-cyclopropane .
Process Challenges
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Low yields (15–20%) in cyclopropanation due to ring strain .
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Chiral resolution requiring preparative HPLC to achieve >98% enantiomeric excess .
Table 1: Synthetic Intermediates and Yields
Step | Intermediate | Yield (%) | Purity (%) |
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1 | Quinoxaline chloride | 75 | 95 |
2 | Pyrrolidine ester | 60 | 98 |
3 | Cyclopropane-carbamate | 18 | 97 |
Physicochemical Properties
Basic Parameters
Stability Profile
Applications in Pharmaceutical Development
Role in Grazoprevir Synthesis
The compound is a key intermediate in grazoprevir (HCV protease inhibitor) synthesis. Its quinoxaline moiety binds to the NS3/4A protease active site, while the cyclopropane enhances metabolic stability .
Table 2: Comparative Bioactivity of HCV Protease Inhibitors
Compound | EC₅₀ (nM) | Half-life (h) |
---|---|---|
Grazoprevir | 0.8 | 24 |
Paritaprevir | 1.2 | 18 |
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